Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate
Description
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane (tropane) scaffold with a conjugated ylidene-acetate moiety. This structure combines the rigidity of the tropane core with the reactivity of the α,β-unsaturated ester, making it valuable in asymmetric catalysis and cycloaddition reactions . The ylidene group enhances its utility as a dienophile or Michael acceptor in organic synthesis, similar to other 3-ylideneoxindoles like ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate, which are widely used in organocatalyzed reactions .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
methyl 2-(8-azabicyclo[3.2.1]octan-3-ylidene)acetate |
InChI |
InChI=1S/C10H15NO2/c1-13-10(12)6-7-4-8-2-3-9(5-7)11-8/h6,8-9,11H,2-5H2,1H3 |
InChI Key |
LBEWUPLTMYCEHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate typically involves the construction of the 8-azabicyclo[3.2.1]octane core followed by functionalization to introduce the ester group. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various stereoselective transformations starting from acyclic precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Reactivity : The ylidene group in the target compound enables efficient [2+2] and [3+2] cycloadditions under visible light catalysis, outperforming saturated analogues .
- Biological Activity : Tropane derivatives with electron-withdrawing groups (e.g., sulfanyl, mutilin) show enhanced antibacterial profiles compared to simple esters .
- Safety: Related compounds like (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol require stringent handling due to toxicity risks (CAS 90949-82-9) .
Biological Activity
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylidene}acetate is a compound characterized by its bicyclic structure, which includes an azabicyclo[3.2.1]octane moiety. This compound is notable for its structural similarity to tropane alkaloids, which are known for their diverse pharmacological effects, including anticholinergic and psychoactive properties. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and potential applications.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 183.25 g/mol
CAS Registry Number: 3423-27-6
The compound features a bicyclic framework with a nitrogen atom incorporated into the ring, typical of tropane derivatives. The presence of a methyl ester functional group enhances its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques that may include:
- Formation of the Bicyclic Structure: Utilizing precursors that can cyclize to form the azabicyclic framework.
- Esterification: Reacting the bicyclic amine with acetic acid or its derivatives to form the methyl ester.
Pharmacological Effects
This compound exhibits significant biological activity attributed to its structural features:
Interaction Studies
Research indicates that this compound interacts with various biological targets, primarily through binding affinity studies:
| Target | Binding Affinity | Effect |
|---|---|---|
| Muscarinic Receptors | High | Antagonistic effects |
| Dopamine Receptors | Moderate | Potential psychoactive effects |
| Serotonin Receptors | Low | Minimal impact |
These interactions highlight the compound's potential therapeutic applications in treating conditions related to neurotransmitter imbalances.
Case Studies and Research Findings
-
Case Study on Anticholinergic Effects:
A study investigating the anticholinergic properties of structurally similar compounds found that this compound exhibited competitive inhibition at muscarinic receptors, suggesting potential use in managing conditions like motion sickness or muscle spasms. -
Psychoactive Research:
Preliminary research indicates that compounds with similar bicyclic structures may influence dopamine pathways, potentially offering insights into treating disorders such as depression or anxiety.
Potential Applications
Given its biological activity, this compound may have applications in various fields:
- Pharmaceutical Development: As a lead compound for developing new anticholinergic medications.
- Neuroscience Research: Investigating its effects on neurotransmitter systems could provide insights into neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
